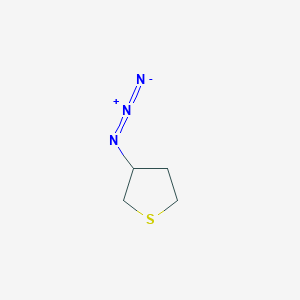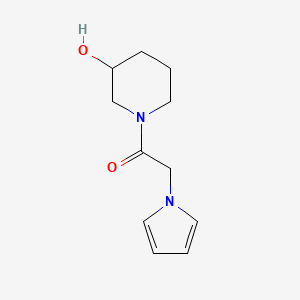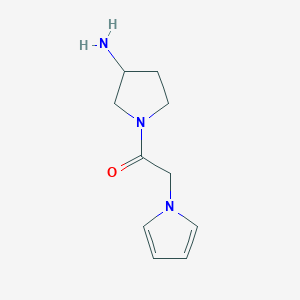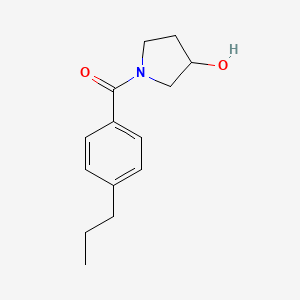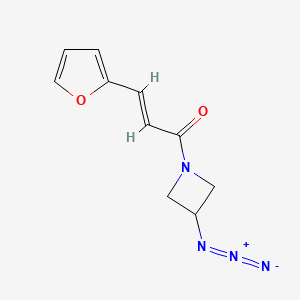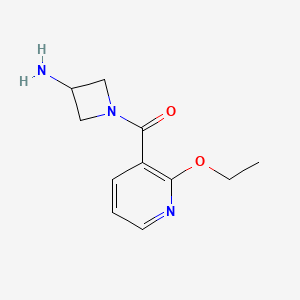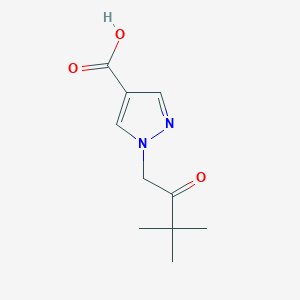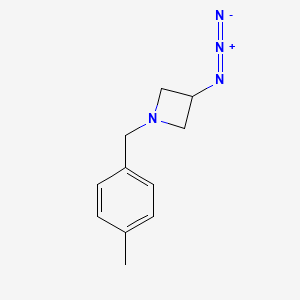
(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Profile of Related Compounds
The study by Giardiná et al. (1996) discussed the synthesis and biological evaluation of enantiomers of a compound with a structure related to "(3-Aminoazetidin-1-yl)(isoquinolin-1-yl)methanone," specifically focusing on their application as alpha 1B-adrenoceptor antagonists. This research highlighted the compound's potential in receptor subtype characterization, which is essential for developing targeted therapeutics (Giardiná et al., 1996).
Antibacterial Applications
Kuramoto et al. (2003) designed novel antibacterial agents by introducing m-aminophenyl groups as N-1 substituents, leading to compounds with significant antibacterial activities against both Gram-positive and Gram-negative bacteria. This study underscores the potential of structurally similar compounds to "this compound" in addressing antibiotic resistance (Kuramoto et al., 2003).
Antitumor Activity
Tang and Fu (2018) synthesized a compound with a core structure related to "this compound" and evaluated its antitumor activity. The compound showed distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as an anticancer agent (Tang & Fu, 2018).
Advanced Synthetic Techniques
Koepler et al. (2004) focused on the diastereoselective synthesis of functionalized azepino[1,2‐b]isoquinolines, which are key structural features in natural products and pharmaceuticals. This research contributes to the development of synthetic methodologies that could be applied to compounds similar to "this compound," facilitating their synthesis and functionalization (Koepler et al., 2004).
Propriétés
IUPAC Name |
(3-aminoazetidin-1-yl)-isoquinolin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-10-7-16(8-10)13(17)12-11-4-2-1-3-9(11)5-6-15-12/h1-6,10H,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUXMZNCJZFPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



